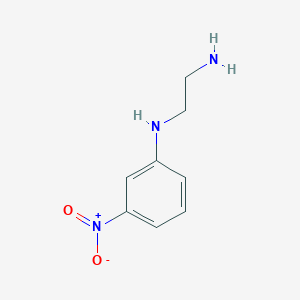

N1-(3-nitrophenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-4-5-10-7-2-1-3-8(6-7)11(12)13/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMSHLIFDQOFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454218 | |

| Record name | N1-(3-nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71319-72-7 | |

| Record name | N1-(3-nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N1 3 Nitrophenyl Ethane 1,2 Diamine

Established Synthetic Pathways and Precursors

The synthesis of N1-(3-nitrophenyl)ethane-1,2-diamine is not extensively detailed in readily available literature, however, its structure lends itself to well-established synthetic transformations common in organic chemistry. The most logical approaches involve the formation of a carbon-nitrogen bond between a 3-nitrophenyl group and an ethylenediamine (B42938) moiety.

Reaction of Substituted Anilines with Ethane-1,2-diamine

A primary and classical route to N-aryldiamines is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an aryl halide, activated by an electron-withdrawing group, with an amine. In the case of this compound, the precursors would be a 1-halo-3-nitrobenzene and ethane-1,2-diamine. The nitro group on the benzene (B151609) ring serves as the necessary electron-withdrawing group to facilitate the substitution.

However, the SNAr mechanism is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group (the halide). jetir.orgresearchgate.net This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group through resonance. With the nitro group in the meta position, this resonance stabilization is not possible, making the reaction less favorable and often requiring more forcing conditions, such as higher temperatures or pressures.

A plausible two-step synthesis can be proposed:

Formation of N-(2-aminoethyl)-3-nitroaniline : This intermediate is formed by reacting a 1-halo-3-nitrobenzene (e.g., 1-fluoro-3-nitrobenzene (B1663965) or 1-chloro-3-nitrobenzene) with an excess of ethane-1,2-diamine. The use of excess diamine helps to minimize the formation of the disubstituted product.

Reduction of the Nitro Group : The resulting N-(2-aminoethyl)-3-nitroaniline would then be reduced to the corresponding aniline, yielding N1-(3-aminophenyl)ethane-1,2-diamine. This is a common transformation, though it leads to a different final product than the subject of this article. To obtain this compound directly, the first step is the key.

A more direct and modern approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds and is often more effective than traditional SNAr reactions, particularly for less reactive aryl halides. acs.orgyoutube.com This method can tolerate a wide range of functional groups and often proceeds under milder conditions. A recent development has even demonstrated the use of nitroarenes directly as coupling partners in Buchwald-Hartwig type reactions, which could theoretically provide a direct route to the target molecule. researchgate.netcatsci.comnih.gov

The typical precursors for a Buchwald-Hartwig synthesis of this compound would be:

Aryl Halide : 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene.

Amine : Ethane-1,2-diamine.

Catalyst System : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, BINAP).

Base : A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation.

For the SNAr pathway , key parameters to optimize include:

Temperature : Due to the meta-nitro group, higher temperatures, potentially in the range of 80-150°C, would likely be necessary to drive the reaction to completion.

Solvent : Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically used for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free. A patent for a similar reaction suggests water can also be used as a reaction medium. rsc.org

Base : The addition of a non-nucleophilic base can be used to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

For the more efficient Buchwald-Hartwig amination , a multi-variable optimization approach is often employed, as outlined in various studies. catsci.combristol.ac.uk

Interactive Data Table: Optimization Parameters for Buchwald-Hartwig Synthesis

| Parameter | Options | Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(IPr*)(cin)Cl] | Affects catalyst activity and stability. |

| Ligand | XPhos, SPhos, BINAP, Xantphos | Crucial for reaction efficiency; bulky, electron-rich phosphine ligands are often preferred. youtube.com |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and substrate compatibility. nih.gov |

| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and boiling point are key factors. |

| Temperature | Room temperature to 120°C | Higher temperatures can increase reaction rates but may also lead to catalyst degradation. |

| Stoichiometry | Amine to aryl halide ratio | Using a slight excess of the amine can help ensure complete conversion of the aryl halide. |

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Sonochemical and Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes and increasing yields. nih.gov The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination would be a promising approach. Literature on related reactions shows that temperatures of 110-120°C can be reached in minutes, leading to high yields. nih.gov

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. numberanalytics.com This process creates localized hot spots with extremely high temperatures and pressures, which can enhance chemical reactivity. While specific applications to N-aryldiamine synthesis are not widely reported, sonication is known to improve mass transport and has been used to prevent clogging in flow reactors for Buchwald-Hartwig reactions, suggesting its potential utility. acs.org

Catalyst-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, efforts are being made to develop syntheses that avoid the use of heavy metal catalysts and hazardous solvents. While a completely catalyst-free synthesis of this compound is challenging, certain strategies can be considered.

Some modern SNAr reactions can be performed in water or other green solvents, potentially with base catalysis, which avoids the use of organic solvents. rsc.org There are also examples of catalyst-free, three-component reactions for synthesizing other nitrogen-containing heterocycles, often relying on the intrinsic reactivity of highly activated starting materials. nih.gov For the target compound, a potential green approach would be to optimize the SNAr reaction in a benign solvent like water, if the reactivity of the starting materials allows for it under reasonable conditions.

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning a synthetic procedure from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. youtube.commdpi.com

For the synthesis of this compound, particularly via the robust Buchwald-Hartwig amination, the following factors are critical for scale-up:

Catalyst Loading : On a large scale, minimizing the amount of expensive palladium catalyst is a primary economic driver. This requires careful optimization to find the lowest possible catalyst loading that still provides an efficient and complete reaction. numberanalytics.com

Heat Transfer : Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale if heat cannot be dissipated effectively. The reaction vessel's design and cooling capacity are crucial.

Mixing : Ensuring efficient mixing in a large reactor is essential to maintain a homogeneous reaction mixture and consistent temperature, which is critical for reproducible results and to avoid side reactions. Slurrying of inorganic bases can be particularly problematic on a large scale. catsci.com

Downstream Processing : The purification of the final product must be scalable. This often means moving away from column chromatography, which is common in the lab, to methods like crystallization or distillation. The choice of solvent and reaction conditions should ideally lead to a product that can be easily isolated in high purity.

Safety : A thorough hazard assessment is required to understand the thermal stability of reactants and intermediates and the potential for runaway reactions.

Continuous flow reactors are increasingly being used for scaling up reactions like the Buchwald-Hartwig amination. They offer superior heat and mass transfer, better control over reaction parameters, and can be safer for handling hazardous reagents or exothermic processes. acs.org

Purification and Isolation Techniques for Synthetic Products

The crude product obtained from the synthesis will likely contain unreacted starting materials and potential side products. Therefore, purification is a critical step to obtain this compound of high purity. The two most common and effective methods for purifying such compounds are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective technique for separating the desired product from impurities based on their differential adsorption to a stationary phase.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. For compounds with amine groups, a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) is often added to the eluent system to prevent tailing of the spots on the TLC plate and to improve the separation on the column.

A general procedure would involve dissolving the crude product in a minimal amount of the eluent and loading it onto a prepared silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product. For analogous compounds like N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a mixture of ethyl acetate and petroleum ether has been successfully used for purification. mdpi.com

Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the hot solvent.

Procedure: The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For aromatic nitro compounds, solvents like ethanol (B145695), methanol, or mixtures of ethanol and water are often effective. For instance, 1,2-bis(4-nitrophenyl)ethane (B1197225) can be recrystallized from benzene or ethyl acetate. jetir.org Finding the optimal solvent for this compound would require experimental screening of various solvents and solvent systems.

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Addition of triethylamine can improve separation of amines. |

| Recrystallization | Not Applicable | Ethanol, Methanol, or Ethanol/Water mixtures | Requires finding a solvent with suitable solubility characteristics. |

Chemical Reactivity and Derivatization of N1 3 Nitrophenyl Ethane 1,2 Diamine

Transformations Involving the Nitro Group

The electron-withdrawing nitro group on the phenyl ring is a key site for chemical modification, primarily through reduction to an amino group. This transformation dramatically alters the electronic properties of the aromatic ring and opens up pathways for subsequent heterocyclic ring-forming reactions.

Reduction Reactions to Amino Derivatives

The reduction of the aromatic nitro group in N1-(3-nitrophenyl)ethane-1,2-diamine to a primary amine is a fundamental transformation that yields N1-(3-aminophenyl)ethane-1,2-diamine. This conversion is significant as it transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. sapub.org A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aryl nitro groups include catalytic hydrogenation and chemical reduction. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method. sapub.orgnih.gov For instance, the reduction of similar dinitro compounds, such as 1,2-bis(4-nitrophenyl)ethane (B1197225), has been successfully achieved using Raney nickel with hydrazine (B178648) hydrate (B1144303) or under hydrogen pressure in an autoclave to yield the corresponding diamine. jetir.org

Chemical reduction methods offer an alternative, often milder, approach. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media, are frequently employed. sapub.orgnih.gov The Fe/HCl system is a classic and cost-effective method for nitro group reduction. These methods are generally chemoselective for the nitro group, leaving other reducible functionalities, if present, intact.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Comments |

| H₂/Pd/C | Hydrogen gas, often at atmospheric or elevated pressure | Highly efficient, but may also reduce other functional groups. nih.gov |

| H₂/Raney Nickel | Hydrogen gas or hydrazine hydrate | Often used when dehalogenation is a concern. nih.govjetir.org |

| Fe/HCl or Fe/AcOH | Acidic medium | Mild, cost-effective, and often used in industrial processes. nih.gov |

| SnCl₂/HCl | Acidic medium | A classic method for selective nitro group reduction. nih.gov |

| Zn/AcOH | Acidic medium | Provides a mild method for reduction. nih.gov |

Exploitation in Heterocyclic Annulation Reactions

The diamine derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various heterocyclic systems. The resulting 1,2-diamine moiety on the benzene (B151609) ring is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered rings like quinoxalines. The synthesis of quinoxalines is a robust and widely utilized reaction, often proceeding under mild conditions. sapub.orgnih.govresearchgate.netchim.it

Furthermore, the vicinal diamine can react with aldehydes or carboxylic acids and their derivatives to construct five-membered heterocyclic rings, most notably benzimidazoles. nih.govencyclopedia.pubresearchgate.net The synthesis of benzimidazoles is of significant interest due to the prevalence of this scaffold in biologically active molecules. nih.govencyclopedia.pubmdpi.com The reaction typically involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization, or a direct condensation with a carboxylic acid at elevated temperatures. researchgate.netorganic-chemistry.org

In addition to the reactions of the reduced amino group, the parent nitrophenyl group itself can participate in cyclization reactions. For example, derivatives of 3-nitrophenyl compounds have been used in the synthesis of 5,6,7,8-tetrahydroisoquinolines through multi-step reaction sequences. nih.gov

Reactions at the Amine Functionalities

The ethylenediamine (B42938) portion of this compound contains both a primary and a secondary amine, each susceptible to a range of nucleophilic reactions, including alkylation, acylation, and condensation with carbonyl compounds.

N-Alkylation and N-Acylation Reactions

The primary and secondary amino groups of this compound can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or through reductive amination. While specific examples for this compound are not prevalent in the literature, the N-alkylation of similar diamines, such as 1,2-diphenylethane-1,2-diamine, has been reported. researchgate.net

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common method to introduce carbonyl functionalities. This reaction can be used to protect the amine groups or to synthesize amide derivatives with specific properties. For instance, the acylation of Schiff bases derived from ethylenediamine with acetic anhydride (B1165640) or trifluoroacetic anhydride has been demonstrated to yield C-acetylated or trifluoroacetyl derivatives, respectively. researchgate.net

Formation of Schiff Bases and Imines

The primary amine of the ethylenediamine moiety readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). chim.itchemguide.co.uk This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. chemguide.co.uk

The reaction of this compound with a variety of carbonyl compounds can lead to a diverse array of Schiff base derivatives. The reactivity of the carbonyl compound generally follows the order of aldehydes being more reactive than ketones. jetir.org These condensation reactions are fundamental in coordination chemistry for the preparation of multidentate ligands and are also key steps in the synthesis of more complex heterocyclic systems. For example, the condensation of o-phenylenediamines with aldehydes is the initial step in the synthesis of certain benzimidazole (B57391) derivatives. mdpi.com Similarly, the reaction of diamines with diketones is a cornerstone for the synthesis of quinoxalines and related heterocycles. sapub.orgnih.gov

Table 2: Examples of Reactions at the Amine Functionalities

| Reaction Type | Reactants | Product Type | General Conditions |

| N-Alkylation | Alkyl halide | N-Alkyl derivative | Base, suitable solvent |

| N-Acylation | Acid chloride/anhydride | N-Acyl derivative (Amide) | Base, suitable solvent |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Quinoxaline Synthesis | 1,2-Dicarbonyl compound | Quinoxaline derivative | Acidic or neutral conditions, various solvents |

| Benzimidazole Synthesis | Aldehyde or Carboxylic acid | Benzimidazole derivative | Oxidative conditions (for aldehydes) or high temperature (for acids) |

Influence of Steric and Electronic Factors on Imine Formation

The formation of imines, or Schiff bases, from the reaction of amines with aldehydes or ketones is a fundamental transformation in organic chemistry. In this compound, the two nitrogen atoms exhibit different reactivity profiles due to electronic and steric influences, leading to selectivity in imine formation.

The N1 nitrogen is a secondary amine directly attached to the electron-withdrawing 3-nitrophenyl ring. The nitro group (-NO2) is a powerful deactivating group that significantly reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the N1 nitrogen. masterorganicchemistry.com This electronic effect makes the N1 amine less reactive towards electrophilic carbonyl carbons. Conversely, the N2 nitrogen is a primary aliphatic amine, which is generally more nucleophilic than an aromatic amine.

Steric hindrance also plays a crucial role. The N1 nitrogen is sterically more encumbered due to the bulky 3-nitrophenyl substituent compared to the relatively unhindered primary N2 nitrogen. Consequently, the reaction with carbonyl compounds is expected to occur preferentially at the N2 position. Studies on related N,N'-disubstituted ethylenediamines have shown that selective condensation can be achieved by controlling reaction conditions. For instance, condensation of various methyl ketones with 1,2-ethylenediamine readily forms Schiff bases. researchgate.net

| Amine Position | Type | Electronic Effect of Substituent | Steric Hindrance | Predicted Reactivity |

| N1 | Secondary Aromatic | Electron-withdrawing (-NO2) | High (due to phenyl ring) | Low |

| N2 | Primary Aliphatic | None (alkyl chain) | Low | High |

Cyclization Reactions for Novel Heterocyclic Compounds

The diamine structure of this compound serves as a versatile scaffold for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are pivotal for creating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Imidazolidines are five-membered saturated heterocycles containing two nitrogen atoms at the 1 and 3 positions. They are typically synthesized through the cyclocondensation of a 1,2-diamine with an aldehyde or ketone. In the case of this compound, reaction with a suitable carbonyl compound would lead to the formation of a 1-(3-nitrophenyl)imidazolidine derivative. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration. The synthesis of imidazolidinones, a related class of compounds, can be achieved through methods like the aza-Heck reaction, highlighting the diverse synthetic routes available for these heterocycles. nih.gov

The synthesis of triazoles, five-membered rings with three nitrogen atoms, from this compound is a more complex transformation that typically requires multi-step sequences. One plausible route could involve the conversion of one of the amine functionalities into a group suitable for cyclization. For example, the primary amine (N2) could be converted to an azide, which could then undergo a [3+2] cycloaddition reaction with an alkyne (a "click reaction") to form a 1,2,3-triazole. arkat-usa.orgnih.gov

Alternatively, reactions involving hydrazines or hydrazones can lead to the formation of 1,2,4-triazoles. nih.govorganic-chemistry.org For instance, if the diamine is first derivatized to form a hydrazone, subsequent cyclization could yield a triazole ring. The specific reagents and conditions would determine the resulting triazole isomer (1,2,3- or 1,2,4-). The synthesis of 1,5-disubstituted-1,2,3-triazoles has been reported via the decarboxylation of cinnamic acid with aryl azides in the presence of a copper catalyst, a method that is tolerant of various functional groups, including nitro groups. nih.gov

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the phenyl ring in this compound is governed by the electronic properties of its two substituents: the nitro group and the aminoethyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uci.edu The outcome of such a reaction on a disubstituted ring depends on the directing effects of the existing substituents. In this compound, we have a powerful deactivating, meta-directing nitro group (-NO2) and an activating, ortho, para-directing aminoalkyl group (-NHCH2CH2NH2). oneonta.edu

The powerful deactivating nature of the nitro group generally dominates, making electrophilic aromatic substitution on this molecule challenging. Any substitution that does occur would be directed by the interplay of these two groups. The nitro group directs incoming electrophiles to the positions meta to it (positions 5), while the aminoalkyl group directs to the positions ortho (position 2) and para (position 4) to it.

The reactivity of the aromatic ring is a direct consequence of the electronic tug-of-war between the deactivating nitro group and the activating aminoalkyl group.

Aminoalkyl Group (-NHCH2CH2NH2): As an activating group, it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

| Position on Ring | Influence from -NHR (at C1) | Influence from -NO2 (at C3) | Combined Effect | Predicted Reactivity |

| 2 | ortho (Activating) | ortho (Deactivating) | Strong competition | Possible, but hindered |

| 4 | para (Activating) | ortho (Deactivating) | Strong competition | Most likely site |

| 5 | meta (Less Activating) | meta (Least Deactivating) | Less deactivation | Possible |

| 6 | ortho (Activating) | para (Deactivating) | Strong competition | Possible |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity due to the presence of two distinct amino groups and a chiral center. The differential reactivity of the N1 (aromatic) and N2 (aliphatic) nitrogens, influenced by electronic and steric factors, governs the regioselectivity of chemical transformations. Furthermore, when the ethane-1,2-diamine backbone is chiral, the stereochemical outcome of derivatization reactions becomes a critical consideration.

Regioselectivity:

The this compound molecule contains two amine functionalities with different chemical environments: a primary aliphatic amine (-NH2) and a secondary aromatic amine (-NH-Ar). The reactivity of these two groups towards electrophiles is markedly different. The primary aliphatic amine is generally more nucleophilic and basic compared to the aromatic amine. This is because the lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the nitrophenyl ring, reducing its availability for reaction. The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring further deactivates the aromatic amine.

Consequently, reactions with electrophilic reagents are expected to occur preferentially at the more nucleophilic primary aliphatic amine (N2). For instance, in acylation, alkylation, or sulfonylation reactions under controlled conditions, the N2-substituted derivative would be the major product.

In the synthesis of related structures, such as N1-substituted benzene-1,2-diamines, the reaction of a diamine with an electrophile often proceeds with high regioselectivity. For example, the reaction of (1R,2R)-cyclohexane-1,2-diamine with 1-fluoro-2-nitrobenzene (B31998) results in the selective substitution at one of the amino groups. mdpi.com While not the same molecule, this demonstrates the principle of selective derivatization in diamines. In the case of this compound, the electronic disparity between the two nitrogen atoms provides a strong basis for predictable regiocontrol.

Stereoselectivity:

When this compound is used in its chiral form (e.g., (R)- or (S)-N1-(3-nitrophenyl)ethane-1,2-diamine), it can be employed as a chiral building block or a ligand in asymmetric synthesis. The stereochemical outcome of derivatization reactions can be influenced by the existing stereocenter.

Derivatization reactions can be designed to proceed with high diastereoselectivity, where a new stereocenter is formed with a preferred configuration relative to the existing one. For example, the synthesis of chiral anti-1,2-diamine derivatives has been achieved through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. researchgate.net Although this study used 2- or 4-nitrophenyl derivatives, the principles of asymmetric induction are applicable. The pre-existing chirality in the diamine can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

Furthermore, chiral this compound can be used for the resolution of racemic mixtures. For instance, chiral amines are commonly used as resolving agents for racemic carboxylic acids. The reaction of a racemic acid with an enantiomerically pure amine leads to the formation of diastereomeric salts, which can often be separated by crystallization due to their different physical properties. A similar principle is applied in the derivatization of chiral alcohols with chiral agents like α-methoxyphenylacetic acid (MPA) to determine their absolute configuration via NMR analysis, a technique known as Riguera's method. mdpi.commdpi.com

The table below summarizes the expected outcomes in the derivatization of this compound based on general principles of chemical reactivity.

| Reaction Type | Reagent Type | Expected Regioselectivity | Potential Stereochemical Outcome (with chiral diamine) |

| Acylation | Acid chloride, Anhydride | Preferential reaction at the N2 (aliphatic) amine | Formation of diastereomers if the acylating agent is also chiral. |

| Alkylation | Alkyl halide | Preferential reaction at the N2 (aliphatic) amine | Can lead to diastereomeric products if a new stereocenter is formed. |

| Sulfonylation | Sulfonyl chloride | Preferential reaction at the N2 (aliphatic) amine | High diastereoselectivity possible with appropriate chiral sulfonylating agents. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Reaction at the N2 (aliphatic) amine | Can create a new stereocenter, leading to diastereomers. The existing stereocenter can influence the facial selectivity of the imine reduction. |

| Salt Formation (with chiral acids) | Chiral carboxylic acid | Formation of diastereomeric ammonium (B1175870) salts | Allows for the separation of enantiomers (chiral resolution). |

Research into the synthesis of complex molecules often leverages the predictable regioselectivity of such diamine scaffolds. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine proceeds in a stepwise manner, first via nucleophilic aromatic substitution to form the N-substituted nitroaniline, followed by reduction. mdpi.com This stepwise approach ensures complete control over the regiochemistry. Similarly, cyclocondensation reactions, such as those used to form tetrahydroisoquinolines, demonstrate high regioselectivity dictated by the nature of the reacting functional groups. nih.gov

The provided search results contain information on related compounds, such as other nitrophenyl-substituted diamines or different ethane-1,2-diamine derivatives. nih.govnih.govguidechem.comnih.govbldpharm.com This body of research confirms that ligands of this class are of interest in coordination chemistry due to the presence of nitrogen donor atoms and the electronic influence of substituents on the aromatic ring. nih.govnih.gov However, to adhere to the strict requirement of focusing exclusively on this compound and to provide the detailed, data-driven content requested in the outline, specific studies on this compound are necessary.

Information on the target compound itself is limited to basic chemical properties like its molecular formula (C8H11N3O2), molecular weight, and CAS number (71319-72-7). cymitquimica.comaablocks.com There is no available information in the provided results regarding its chelation properties, coordination modes with metals such as Ag(I), Mn(II), Zn(II), Cu(II), or Ir(III), or the structural details of any resulting complexes.

Without dedicated research on the coordination chemistry of this compound, it is not possible to create a scientifically accurate article with the specified sections on ligand design, synthesis of metal complexes, and structural analysis.

Coordination Chemistry and Metal Complexation Studies Involving N1 3 Nitrophenyl Ethane 1,2 Diamine

Structural Analysis of Coordination Compounds

X-ray Crystallography of Metal-Ligand Architectures

While a specific crystal structure for a complex of N1-(3-nitrophenyl)ethane-1,2-diamine is not available in the cited literature, analysis of closely related structures provides significant insight into the expected molecular geometries. X-ray diffraction studies on metal complexes of N-substituted ethane-1,2-diamine ligands consistently show the ligand acting as a bidentate N,N'-donor. For instance, the crystal structure of a trans-dinitronickel(II) complex with N-propyl-1,2-diaminoethane, trans-[Ni(C₅H₁₄N₂)₂(NO₂)₂], confirms a distorted octahedral geometry around the Ni(II) center. researchgate.net Similarly, Fe(II) complexes with related N,N,N'-trisubstituted ethane-1,2-diamine ligands also exhibit Fe(II)-N bond lengths around 2.2 Å, which is characteristic of high-spin Fe(II) in an octahedral environment. nih.gov

The coordination geometry is highly dependent on the metal ion and the presence of other co-ligands. It is common for these types of complexes to adopt either octahedral or square planar geometries. In an octahedral complex of this compound, the ligand would occupy two coordination sites, with the remaining sites filled by anions (e.g., Cl⁻, NCS⁻) or solvent molecules. nih.govweizmann.ac.il The flexible ethylenediamine (B42938) backbone typically adopts a gauche conformation within the chelate ring.

| Complex | Metal Center | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [L⁵Fe(II)Cl]BPh₄ | Fe(II) | ~2.2 | Not specified | Distorted Octahedral | nih.gov |

| [Ni(tren)(en)]S₂O₃·3H₂O | Ni(II) | 2.087 - 2.163 | 82.39 | Distorted Octahedral | nih.gov |

| trans-[NiL₂(NO₂)₂] (L=N-propyl-1,2-diaminoethane) | Ni(II) | Not specified | Not specified | Octahedral | researchgate.net |

Conformational Analysis and Hydrogen Bonding Networks in Complexes

The supramolecular structure of complexes containing this compound is significantly influenced by hydrogen bonding. The ligand possesses both hydrogen bond donors (the primary and secondary amine groups) and acceptors (the oxygen atoms of the nitro group). In the solid state, these functional groups are expected to form extensive networks of intermolecular and, potentially, intramolecular hydrogen bonds.

Studies on the parent molecule, 3-nitro-benzene-1,2-diamine, show that intermolecular N—H⋯O and N—H⋯N hydrogen bonds connect molecules into undulating sheets. nih.govnih.gov A weak intramolecular N—H⋯O hydrogen bond is also observed. nih.govnih.gov Upon complexation, the primary and secondary amine protons remain available for hydrogen bonding. These interactions can link the complex cations to counter-anions and solvent molecules, creating a robust three-dimensional architecture. nih.gov The nitro group, in particular, is a strong hydrogen bond acceptor. Analysis of related nitroaniline structures shows that N—H⋯O hydrogen bonds involving the nitro group are a dominant feature, often linking molecules into planar or puckered nets. researchgate.net The strength of these interactions depends on factors like the metal's influence on the acidity of the N-H protons and the steric accessibility of the nitro group. rsc.org

Electronic and Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are essential for elucidating the nature of the metal-ligand interaction and the electronic structure of the resulting complexes.

UV-Vis, FTIR, and NMR Characterization of Ligand-Metal Interactions

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Upon complexation of this compound, the stretching vibrations of the amine groups (ν(N-H)), typically seen around 3300-3500 cm⁻¹, are expected to shift to lower frequencies due to the donation of electron density to the metal. Furthermore, new absorption bands are anticipated in the far-infrared region (typically 400–500 cm⁻¹), which can be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, confirming the formation of a coordinate bond. nih.gov In studies of related Schiff base complexes, shifts in the C=N stretching frequency also confirm coordination. mdpi.com The characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) may also shift slightly upon coordination, reflecting changes in the electronic environment of the phenyl ring.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes of this ligand are expected to show bands corresponding to d-d transitions and charge-transfer transitions. For an octahedral Ni(II) complex, three spin-allowed transitions would be anticipated, similar to those observed for other Ni(II) diamine complexes. mdpi.comresearchgate.net For a Co(II) complex in an octahedral environment, transitions such as ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴A₂g(F) would be expected. mdpi.com In addition to these metal-centered transitions, intense ligand-to-metal charge transfer (LMCT) bands may be observed, arising from the promotion of an electron from a ligand-based orbital to a metal-based d-orbital.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the ligand's structure and studying the effects of metal coordination in solution. researchgate.net In the ¹H NMR spectrum of a diamagnetic complex (e.g., with Zn(II) or Pd(II)), the signals for the protons on the ethylenediamine bridge and the aromatic ring would exhibit shifts compared to the free ligand, indicating a change in their chemical environment upon binding to the metal. mdpi.com For paramagnetic complexes, these signals would be significantly broadened and shifted. Theoretical and experimental NMR studies on free nitrobenzene-1,2-diamines provide a baseline for understanding the substituent effects on chemical shifts, which can then be extrapolated to their complexed forms. researchgate.net

| Technique | Feature | Expected Observation | Reference (Analogous Systems) |

|---|---|---|---|

| FTIR | ν(N-H) stretch | Shift to lower frequency vs. free ligand | mdpi.com |

| FTIR | ν(M-N) stretch | New band appears (400-500 cm⁻¹) | nih.gov |

| UV-Vis | d-d transitions | Bands characteristic of metal ion's geometry (e.g., octahedral Ni(II)) | mdpi.comresearchgate.net |

| ¹H NMR | Ligand protons | Chemical shift changes upon coordination | mdpi.com |

EPR Spectroelectrochemistry and Redox Behavior of Complexes

The presence of the nitro group makes this compound a "redox non-innocent" ligand, meaning the ligand itself can actively participate in the redox chemistry of the complex. nih.govmdpi.com The combination of a redox-active ligand with a redox-active metal can lead to complexes with multiple, accessible oxidation states. mdpi.comresearchgate.net

Cyclic voltammetry studies on related manganese(II) complexes containing a nitrobenzyl-ethane-1,2-diamine ligand have shown that the nitro group undergoes a quasi-reversible, one-electron reduction at a potential around -0.5 V. researchgate.net This ligand-centered reduction can occur independently of, or in concert with, metal-centered redox events.

EPR (Electron Paramagnetic Resonance) spectroelectrochemistry is a powerful technique to study these processes. It allows for the in-situ generation and characterization of paramagnetic intermediates formed during electrochemical oxidation or reduction. researchgate.netresearchgate.net For a complex of this compound, reducing the complex at the potential corresponding to the nitro group reduction would lead to the formation of a radical anion on the ligand. The EPR spectrum of this species would provide information about the spin distribution. If the metal center is also paramagnetic (e.g., Mn(II), Cu(II)), the EPR spectrum can reveal magnetic interactions between the unpaired electron on the ligand and the unpaired electrons on the metal. researchgate.net Studies on related systems show that oxidation can also be ligand-based, leading to a radical cation species localized on the ligand backbone. researchgate.netnih.gov This redox-switchable behavior can dramatically alter the electronic properties and reactivity of the complex. nih.gov

Catalytic Applications of Metal Complexes

The versatile coordination and electronic properties of metal complexes derived from this compound make them promising candidates for catalysis.

Evaluation as Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysis: Metal complexes with diamine and related P,N-ligands are well-established homogeneous catalysts for a variety of organic transformations. researchgate.netvu.nl Palladium complexes, for instance, are widely used in C-C cross-coupling reactions. researchgate.net It is plausible that palladium(II) or nickel(II) complexes of this compound could exhibit catalytic activity in reactions such as Heck, Suzuki, or Sonogashira couplings. Furthermore, rhodium and ruthenium complexes are known to catalyze hydrogenation, transfer hydrogenation, and hydrosilylation reactions. vu.nl The electronic properties of the complex, tuned by the 3-nitrophenyl substituent, could influence the catalyst's activity and selectivity.

Heterogeneous Catalysis: There is significant potential for using these complexes as precursors for heterogeneous catalysts. A common strategy involves supporting the metal complex on a high-surface-area material like silica (B1680970) (SiO₂) and then pyrolyzing the material. nih.gov This process can generate highly dispersed metal nanoparticles embedded in a nitrogen-doped carbon matrix. The nitrogen atoms, derived from the ligand, can play a crucial role in stabilizing the metal nanoparticles and enhancing catalytic activity. nih.gov For example, a pyrolyzed nickel-cerium complex supported on silica has been shown to be an effective heterogeneous catalyst for the hydrogenation of nitroarenes to anilines. nih.gov A similar approach using a complex of this compound could yield a robust and recyclable catalyst for various reduction or oxidation reactions.

Mechanistic Investigations of Catalytic Cycles (e.g., C-N cross-coupling)

As of the current body of scientific literature, detailed mechanistic investigations into the catalytic cycles of metal complexes specifically featuring the ligand This compound are not available. While extensive research has been conducted on the mechanistic pathways of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, these studies have predominantly utilized other classes of ligands, most notably bulky, electron-rich phosphines.

The general mechanism for palladium-catalyzed C-N cross-coupling is understood to proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the metal center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Kinetic studies, isotopic labeling, and computational modeling have been instrumental in elucidating the finer details of this cycle for various catalyst systems. For instance, the nature of the ligand has been shown to critically influence the rates of both oxidative addition and reductive elimination, often determining the turnover-limiting step of the reaction. Similarly, the choice of base can significantly impact the reaction kinetics, with some bases participating directly in the catalytic cycle beyond simple deprotonation.

However, the specific role and influence of This compound as a ligand in such catalytic cycles have not been reported. The electronic properties of this diamine ligand, characterized by the electron-withdrawing nitro group on the phenyl ring, would be expected to modulate the electron density at the metal center. This, in turn, could have a profound effect on the kinetics and thermodynamics of the individual steps within a catalytic cycle. For example, a more electron-deficient metal center might facilitate reductive elimination but could be slower to undergo oxidative addition.

Without experimental or computational data derived from complexes of This compound , any discussion of its specific catalytic mechanism remains speculative. Future research in this area would be necessary to characterize the coordination chemistry of this ligand with catalytically relevant metals, isolate and study key intermediates, and perform kinetic analyses to map out the catalytic pathway and identify the rate-determining steps. Such studies would be invaluable in determining the potential of this and related ligands in catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques for N1 3 Nitrophenyl Ethane 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of N1-(3-nitrophenyl)ethane-1,2-diamine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the 3-nitrophenyl group, the methylene (B1212753) (CH₂) protons of the ethylenediamine (B42938) backbone, and the amine (NH/NH₂) protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. researchgate.net The protons on the ethylenediamine chain would appear more upfield, with their chemical shifts and splitting patterns influenced by the adjacent amine groups. The protons of the amine groups themselves would appear as broad signals whose chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct resonances are expected for the six carbons of the aromatic ring and the two carbons of the ethylenediamine chain. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a low field (further downfield). researchgate.net The other aromatic carbons have chemical shifts determined by their position relative to the nitro and aminoethyl substituents. researchgate.net The two aliphatic carbons of the ethylenediamine bridge would be found in the upfield region of the spectrum (typically δ 30-50 ppm).

A theoretical analysis based on related nitro-substituted o-phenylenediamines suggests that computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, can accurately predict experimental ¹H and ¹³C chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on data from analogous compounds.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 3-Nitrophenyl | Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| 3-Nitrophenyl | Aromatic C-NO₂ | - | ~148 |

| 3-Nitrophenyl | Aromatic C-NH | - | ~145-150 |

| Ethylenediamine | -CH₂-CH₂- | 2.5 - 4.0 | 35 - 55 |

| Amine | -NH- / -NH₂ | Variable (broad) | - |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. ipb.pt In a derivative of the title compound, COSY would show cross-peaks connecting adjacent protons, for example, between the two methylene groups (-CH₂-CH₂-) of the diamine backbone and among the coupled protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. ipb.pt It is invaluable for unambiguously assigning the ¹³C signals based on their known ¹H assignments. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). ipb.pt HMBC is crucial for piecing together the molecular skeleton. For instance, it could show a correlation from the NH proton to the aromatic carbons two and three bonds away, confirming the attachment point of the ethylenediamine chain to the nitrophenyl ring. It could also establish connectivity between different substituents and the core molecule in complex derivatives. ipb.ptcore.ac.uk

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. thermofisher.com For this compound, the key expected absorption bands include:

N-H Stretching: The primary and secondary amine groups will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. rsc.orgresearchgate.net

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylenediamine chain appear just below 3000 cm⁻¹. rsc.orgresearchgate.net

NO₂ Stretching: The nitro group is a strong IR absorber, displaying two distinct and intense bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. rsc.orgresearchgate.net

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

N-H Bending: Amine N-H bending (scissoring) vibrations are found around 1580-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the light scattered from a sample when irradiated with a laser. thermofisher.com While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For the title compound, Raman spectroscopy would be particularly useful for observing the symmetric nitro stretch and the aromatic ring vibrations. thermofisher.comscispace.com

Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amine (-NH, -NH₂) | N-H Stretch | 3300 - 3500 (Medium-Strong) rsc.orgresearchgate.net | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) researchgate.net | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (Medium) rsc.org | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Very Strong) rsc.orgresearchgate.net | Medium-Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 (Very Strong) rsc.orgresearchgate.net | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Variable) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.

The fragmentation of this ion under techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD) would yield characteristic product ions. nih.gov Expected fragmentation pathways include:

Cleavage of the C-C bond in the ethylenediamine bridge.

Cleavage of the C-N bond between the aromatic ring and the diamine side chain.

Loss of the nitro group (NO₂) or smaller fragments like NO and O.

Fragmentation of the aromatic ring itself.

Analysis of nitazene (B13437292) analogs, which also feature a nitrobenzyl moiety, shows characteristic fragmentation including cleavage of side chains and losses related to the nitro group, providing a model for predicting the behavior of the title compound. nih.gov

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and conformation.

For a derivative of this compound, a single crystal X-ray diffraction study would reveal:

The exact geometry of the nitrophenyl ring and the conformation of the ethylenediamine side chain. crystallography.net

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing. nih.gov

The planarity of the nitro and phenyl groups.

Studies on related ethane-1,2-diamine complexes show how the ligand coordinates and the resulting molecular geometry, providing a framework for what to expect from a crystal structure of the title compound. crystallography.netnih.gov

If the ethylenediamine backbone or a substituent on it creates a chiral center, determining the absolute configuration (the R or S designation) is critical. While X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary provides a definitive answer, NMR-based methods are also widely used. mdpi.com

One common NMR method involves reacting the chiral amine with a chiral derivatizing agent (CDA), such as α-methoxyphenylacetic acid (MPA) or α-fluorinated phenylacetic phenylselenoester (FPP). mdpi.comfrontiersin.org This reaction forms a pair of diastereomers which, unlike enantiomers, have different NMR spectra. By analyzing the differences in the chemical shifts (e.g., Δδ^(RS)) of the protons or other nuclei near the stereocenter in the two diastereomeric products, the absolute configuration of the original amine can be assigned based on established empirical models or comparison with DFT calculations. mdpi.comfrontiersin.orgnih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. For compounds like this compound, these techniques can provide information on the electronic transitions, the influence of substituents on the aromatic ring, and the nature of intramolecular charge transfer.

The UV-Vis spectrum of aromatic nitro compounds is typically characterized by absorptions corresponding to π→π* and n→π* transitions. The presence of both the nitro group (an electron-withdrawing group) and the amino groups (electron-donating groups) on the phenyl ring in this compound suggests the potential for intramolecular charge transfer (ICT) from the amino groups and the phenyl ring to the nitro group. This ICT character can significantly influence the position and intensity of the absorption bands.

Studies on related nitrophenyl compounds, such as para-nitroaniline, have shown that the solvent polarity can have a pronounced effect on the position of the absorption bands, a phenomenon known as solvatochromism. A redshift (a shift to longer wavelengths) is often observed in more polar solvents, which is indicative of an increase in the ICT character in the excited state.

While specific experimental UV-Vis and fluorescence data for this compound were not found in the reviewed literature, theoretical studies on similar molecules, like 2-nitro-N-(4-nitrophenyl) benzamide, have been used to calculate the electronic absorption spectra and understand the transitions between frontier orbitals (HOMO and LUMO).

Fluorescence spectroscopy can provide complementary information about the excited state. However, many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing, which are promoted by the nitro group. The fluorescence properties of this compound would depend on the balance between radiative and non-radiative decay processes from its excited state.

Table 2: Illustrative Electronic Absorption Data for a Related Nitrophenyl Derivative

| Compound | Solvent | λmax (nm) | Type of Transition (Probable) |

| para-Nitroaniline | Cyclohexane | ~330 | π→π* (ICT) |

| para-Nitroaniline | Water | ~380 | π→π* (ICT) |

This data is for a model compound, para-nitroaniline, and illustrates the effect of solvent polarity on the ICT band. Specific values for this compound may differ.

Electrochemical Techniques for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of molecules. For this compound, CV can be used to investigate the reduction of the nitro group and the oxidation of the amino groups.

The electrochemistry of aromatic nitro compounds is well-documented. The nitro group is readily reduced, and the reduction process is often complex and pH-dependent. In aprotic media, the reduction typically proceeds via the formation of a stable nitro radical anion in a one-electron reversible step. Further reduction can lead to the formation of the nitroso, hydroxylamine, and ultimately the amine functionalities. The potential at which these reductions occur provides information about the electron-accepting ability of the molecule.

The presence of the electron-donating amino groups in this compound would be expected to influence the reduction potential of the nitro group. The amino groups can also be oxidized at positive potentials, and the ease of this oxidation would be affected by the electron-withdrawing nature of the nitro group.

While no specific cyclic voltammetry data for this compound was found, studies on other nitrophenyl derivatives provide a basis for understanding its likely redox behavior. For example, the electrochemical properties of formazans containing nitrophenyl groups have been investigated, showing that the position of the nitro group on the phenyl ring affects the reduction and oxidation potentials.

A hypothetical cyclic voltammogram of this compound would be expected to show a cathodic peak corresponding to the reduction of the nitro group and an anodic peak (or peaks) at more positive potentials corresponding to the oxidation of the diamine moiety. The exact potentials would be dependent on the solvent, supporting electrolyte, and scan rate used in the experiment.

Table 3: General Redox Potentials for Related Functional Groups

| Functional Group | Redox Process | Typical Potential Range (vs. SCE) |

| Aromatic Nitro Group | Reduction to radical anion | -0.8 to -1.2 V (in aprotic media) |

| Aromatic Amine | Oxidation to radical cation | +0.5 to +1.0 V |

These are general potential ranges and can vary significantly based on the specific molecular structure and experimental conditions. Data for this compound is not available.

Theoretical and Computational Investigations of N1 3 Nitrophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N1-(3-nitrophenyl)ethane-1,2-diamine, DFT calculations can elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, a conformational analysis is crucial to identify the lowest energy conformer.

While specific studies on this compound are not abundant in the literature, insights can be drawn from computational studies on similar structures, such as substituted phenylenediamines and nitroaromatic compounds. For instance, studies on related nitrobenzene-1,2-diamines have utilized the B3LYP method with basis sets like 6-31G(d) to perform geometry optimizations. researchgate.net It is expected that the geometry of this compound would be significantly influenced by the steric and electronic interactions between the nitrophenyl group and the ethylenediamine (B42938) chain. The presence of intramolecular hydrogen bonding between the amino groups and the nitro group is also a possibility that would be explored during conformational analysis. The rotational barrier around the C-N bonds would also be a key parameter determining the molecule's stable conformations. nih.gov

Table 1: Predicted Geometrical Parameters for a Related Compound, 2-nitro-N-(4-nitrophenyl)benzamide (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (nitro) | 1.48 | - |

| N-O (nitro) | 1.23 | - |

| C-N (amine) | 1.39 | - |

| C-N-O | - | 118 |

| O-N-O | - | 124 |

Note: This data is for an analogous compound and serves to provide an estimate of the expected values for this compound. The actual values may vary.

Electronic Structure Properties: HOMO-LUMO Analysis and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the diamine moiety to the nitrophenyl ring upon electronic excitation.

DFT calculations, often using functionals like B3LYP, are employed to calculate the energies of these frontier orbitals. mdpi.com For similar nitro-containing aromatic compounds, the HOMO-LUMO gap has been found to be in the range of 3-4 eV. mdpi.com

Table 2: Representative HOMO-LUMO Data for a Nitroaromatic Compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: This is illustrative data for a generic nitroaromatic compound. The actual values for this compound would need to be specifically calculated.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map is expected to show negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. Conversely, the regions around the amine hydrogen atoms are expected to have a positive potential (typically colored blue), making them susceptible to nucleophilic attack. researchgate.net The distribution of charges can be quantified using methods like Mulliken population analysis.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, the prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful for structural elucidation. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net Theoretical calculations on related nitrobenzene-1,2-diamines have shown good agreement between the calculated and experimental chemical shifts, supporting the accuracy of the computational approach. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. This is particularly important for understanding the conformational flexibility of the ethylenediamine chain in this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations on similar organic molecules have been used to study their thermodynamic and dynamic properties, such as diffusion coefficients and solvation mechanisms. nih.gov For this compound, MD simulations could reveal the preferred conformations in solution and the nature of hydrogen bonding interactions with protic solvents.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.org The synthesis of this compound typically involves the reaction of a substituted nitrophenyl compound with ethylenediamine.

Computational studies can be employed to explore different possible reaction pathways for this synthesis. For example, DFT calculations can be used to model the nucleophilic aromatic substitution reaction between 1-fluoro-3-nitrobenzene (B1663965) and ethylenediamine. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. Such studies have been performed for the synthesis of related diaminobenzene derivatives. mdpi.com These computational investigations can provide valuable insights that complement experimental studies and aid in optimizing reaction conditions. rsc.orgresearchgate.net

Adsorption Studies using Computational Methods (e.g., Monte Carlo Simulations)

Computational methods are powerful tools for studying the adsorption of molecules onto surfaces, which is critical for applications in catalysis, separations, and corrosion inhibition. Monte Carlo (MC) simulations, in particular, are well-suited for exploring the vast conformational space of an adsorbate-surface system to find low-energy adsorption configurations.

The Metropolis Monte Carlo method, often used in modules like the Adsorption Locator in materials science software, can calculate the interaction energy between a molecule and a surface. jetjournal.us This approach has been used to study the adsorption of N1,N2-Bis(1-Phenylethylidene)ethane-1,2-diamine, a related Schiff base, on an iron surface to understand its function as a corrosion inhibitor. jetjournal.us Such simulations provide insights into the orientation of the inhibitor on the surface and the strength of the adsorption, which are correlated with its protective efficiency. jetjournal.us

For this compound, MC simulations could predict its adsorption behavior on various materials. For example, its ability to adsorb on metal surfaces could be evaluated for corrosion protection applications. The simulations would reveal whether the molecule lies flat, allowing the π-system of the nitrophenyl ring to interact with the surface, or if it adsorbs via the nitrogen lone pairs of the ethylenediamine chain.

Furthermore, the adsorption of similar amine-functionalized molecules in porous materials like metal-organic frameworks (MOFs) has been studied for gas separation, such as CO2 capture. researchgate.netnih.gov Grand Canonical Monte Carlo (GCMC) simulations are used to predict adsorption isotherms, which relate the amount of adsorbed gas to pressure at a constant temperature. nih.govnih.gov These studies could inform the potential use of this compound as a functionalizing agent in porous materials to enhance their affinity for specific gases.

Table 3: Adsorption Energy Data from Monte Carlo Simulations for Related Compounds

| Inhibitor Molecule/System | Substrate/Surface | Adsorption Energy (kJ/mol) | Simulation Method |

| N1,N2-Bis(1-Phenylethylidene)ethane-1,2-diamine | Fe(111) in HCl solution | -1339.88 | Monte Carlo jetjournal.us |

| Caffeine | Cu(111) in aqueous solution | -384.63 | Monte Carlo |

| Theobromine | Cu(111) in aqueous solution | -356.10 | Monte Carlo |

| Theophylline | Cu(111) in aqueous solution | -330.40 | Monte Carlo |

Note: This table presents data for compounds structurally related to this compound to illustrate typical results from Monte Carlo simulations. Data for the specific target compound is not available in the cited literature.

Quantitative Structure–Activity Relationship (QSAR) Modeling (focused on non-biological chemical properties)

Quantitative Structure-Activity Relationship (QSAR), and its counterpart for properties, QSPR (Quantitative Structure-Property Relationship), are computational modeling techniques that aim to correlate the structural features of molecules with their activity or properties. While often used for biological endpoints like toxicity, QSAR/QSPR is also a valuable tool for predicting non-biological chemical properties such as pKa, density, reactivity, or adsorption affinity. nih.govlibretexts.org

A QSPR model is built by first calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds. These descriptors can encode steric, electronic, topological, or constitutional features of the molecules. A mathematical model is then developed using statistical methods to create an equation that links these descriptors to an experimentally measured property.

For a molecule like this compound, QSPR models could predict key chemical properties. For example, the basicity of the amine groups (a key factor in its reactivity and ligand-forming ability) could be estimated. QSPR studies on substituted anilines have successfully correlated pKa values with descriptors like Hammett constants and quantum chemically calculated parameters such as the natural charge on the nitrogen atom. researchgate.net Electron-withdrawing groups, like the nitro group, are known to decrease the basicity of aromatic amines. mdpi.com A QSPR model could quantify this effect for this compound.

Similarly, QSPR models have been developed to predict the adsorption coefficients of organic compounds on various media, which is a key chemical property for environmental fate modeling. jetjournal.us These models often use descriptors like the octanol-water partition coefficient (LogP), molecular weight, and hydrogen bonding capacity to predict adsorption behavior. jetjournal.us

Table 4: Descriptors and Properties in QSPR Modeling for Aromatic Amines

| Property to Predict | Typical Molecular Descriptors Used | Rationale |

| pKa (Basicity) | Hammett constants (σ), Natural Population Analysis (NPA) charge on N, C-N bond length, HOMO/LUMO energies. researchgate.net | These descriptors quantify the electronic effect of substituents on the availability of the nitrogen lone pair for protonation. |

| Density | Intrinsic density (MW/Volume), Hydrogen bond acidity, Sum of intrinsic state values. libretexts.org | These descriptors account for molecular packing, size, and intermolecular forces that determine the bulk property of density. |

| Adsorption Coefficient (Koc) | LogP (hydrophobicity), Molecular weight, Dipole moment, Hydrogen bonding capacity. jetjournal.us | These descriptors relate to the molecule's affinity for an organic phase (like soil organic carbon) versus water. |

| Reactivity (e.g., oxidation) | HOMO energy (EHOMO), LUMO energy (ELUMO), Steric parameters. nih.gov | EHOMO relates to the ease of oxidation (electron donation), while ELUMO relates to the ease of reduction. Steric factors can hinder access to the reactive site. |

Research Applications and Emerging Areas for N1 3 Nitrophenyl Ethane 1,2 Diamine and Its Derivatives

Role as an Intermediate in Complex Organic Synthesis

N1-(3-nitrophenyl)ethane-1,2-diamine serves as a crucial precursor in the multi-step synthesis of a variety of organic compounds. mdpi.com Its bifunctional nature, with reactive amino groups and a modifiable nitro group, allows for a wide range of chemical transformations.

Precursor for Dyes and Pigments Production

The presence of a nitrophenyl group in this compound makes it a suitable starting material for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important class of commercial colorants. ijmetonline.inresearchgate.netresearchgate.net The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. ijmetonline.innih.gov

The synthesis of an azo dye using a related compound, 3-nitroaniline, has been demonstrated, highlighting the potential of the 3-nitrophenyl moiety in dye synthesis. researchgate.net For instance, a study detailed the synthesis of (E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diol, an azo dye, starting from 3-nitroaniline. researchgate.net This suggests that this compound, which contains the 3-nitrophenylamine structural motif, can be similarly diazotized and coupled to produce novel azo dyes with potentially interesting color properties and applications. The ethylenediamine (B42938) portion of the molecule could be further functionalized to tune the dye's solubility, fastness, and affinity for different substrates like polyester (B1180765) fibers. scispace.com The general reaction scheme for producing an azo dye from a primary aromatic amine is a well-established two-step process. ijmetonline.in

Building Block for Functional Organic Molecules